molecular formula C7H14N2O B1362588 1-Methylpiperidine-4-carboxamide CAS No. 62718-28-9

1-Methylpiperidine-4-carboxamide

Cat. No. B1362588
CAS RN: 62718-28-9
M. Wt: 142.2 g/mol
InChI Key: BTVJTKWOCSGJDQ-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carboxamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 . It is used in research and development .


Synthesis Analysis

The synthesis of piperidine derivatives, including 1-Methylpiperidine-4-carboxamide, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific method of synthesis involves the creation of sulfonamide and amide derivatives of piperidine-4-carboxamide via amino-dechlorination and amino-dealkoxylation reactions .


Molecular Structure Analysis

The molecular structure of 1-Methylpiperidine-4-carboxamide consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Synthesis and Catalysis

1-Methylpiperidine-4-carboxamide and its derivatives have been utilized in various chemical syntheses. Takács et al. (2014) explored the use of alkoxycarbonylpiperidines, including compounds related to 1-methylpiperidine-4-carboxamide, as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This method was used to produce carboxamides and ketocarboxamides from iodoalkenes and iodoarenes respectively, showcasing the utility of these compounds in creating complex organic molecules (Takács et al., 2014).

Repellent Efficacy

In the realm of public health, a chiral analog of 1-Methylpiperidine-4-carboxamide, specifically SS220, has been synthesized and its efficacy as an arthropod repellent was investigated. Klun et al. (2003) found that SS220 demonstrated effectiveness comparable to Deet against Aedes aegypti and Anopheles stephensi mosquitoes, marking its potential as an alternative repellent for protection against disease vectors (Klun et al., 2003).

Polymer Nanocomposites

1-Methylpiperidine-4-carboxamide derivatives have been applied in the development of polymer nanocomposites. Jin et al. (2019) synthesized methylpiperidine-functionalized graphene oxide (MP-GO) by introducing 4-amino-1-methylpiperidine into reactive epoxy and/or carboxylic acid groups on pristine graphene oxide. This MP-GO was then used as a curing catalyst for polyimide (PI) nanocomposites, significantly enhancing the thermal conversion of polyamic acid precursor to PI and improving the oxygen barrier properties of the nanocomposite films (Jeong-un Jin et al., 2019).

Antibacterial and Antimicrobial Agents

A variety of 1-Methylpiperidine-4-carboxamide derivatives have shown promise as antimicrobial agents. Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against a range of primary pathogens. Certain derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans, indicating their potential in developing new antimicrobial drugs (Pokhodylo et al., 2021).

Future Directions

Piperidines, including 1-Methylpiperidine-4-carboxamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVJTKWOCSGJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320737
Record name 1-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidine-4-carboxamide

CAS RN

62718-28-9
Record name 1-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isonipecotamide (10 g, 78.0 mmoles) was dissolved in distilled water (100 mL) and 37% aqueous formaldehyde (7.6 mL, equivalent to 2.81 g HCHO, 93.6 mmoles) was added. Wet 10% Pd—C (8 spoon spatulas) was added under argon and the mixture was hydrogenated at 25° C. and 50 psi for 43 h. The catalyst was filtered off through Celite and the latter was washed with water and methanol. The combined filtrates were evaporated to dryness and the residue was chromatographed on a silica gel column (60×5 cm) using 8%–10%–20% (10% conc. ammonium hydroxide in methanol)-dichloromethane as the eluant to give 1-methylisonipecotamide (7.15 g, 64%): FABMS: m/z 143.1 (MH+); HRFABMS: m/z 143.1184 (MH+). Calcd. for C7H15N2O: m/z 143.1184; δH (d6-DMSO) 1.50/1.57 (4H, m, CH2), 1.76/1.94 (4H, m, CH2), 2.10 (3H, s, —NCH3), 2.72 (1H, m, CH) and 6.68/7.18 ppm (2H, m, CONH2); δC (d6-DMSO)CH3: 41.2; CH2: 28.5, 28.5, 54.9, 54.9; CH: 46.2; C: 176.7.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
M Kaul, L Mark, Y Zhang, AK Parhi, EJ LaVoie… - Biochemical …, 2013 - Elsevier
… whether the 1-methylpiperidine-4-carboxamide functionality on … Thus, the 1-methylpiperidine-4-carboxamide functionality … , the 1-methylpiperidine-4-carboxamide functionality renders …
Number of citations: 50 www.sciencedirect.com
J Hao - Scientific Journal of Intelligent Systems Research …, 2021 - sjisr.org
… to obtain N'-butyl1-methylpiperidine-4-carboxamide; The crude product is … -1-methylpiperidine-4-carboxamide. To weigh 11.96 g (60 mmol) N'butyl-1-methylpiperidine-4-carboxamide …
Number of citations: 0 www.sjisr.org
Y Yuan, JD Rosado-Lugo, Y Zhang, P Datta, Y Sun… - Antibiotics, 2021 - mdpi.com
The ability to rescue the activity of antimicrobials that are no longer effective against bacterial pathogens such as Pseudomonas aeruginosa is an attractive strategy to combat …
Number of citations: 9 www.mdpi.com
E Bryan, E Ferrer-González, HY Sagong… - ACS Chemical …, 2023 - ACS Publications
Methicillin-resistant Staphylococcus aureus (MRSA) is a multidrug-resistant (MDR) bacterial pathogen of acute clinical significance. Resistance to current standard-of-care antibiotics, …
Number of citations: 2 pubs.acs.org
AA Jensen, N Plath, MHF Pedersen… - Journal of Medicinal …, 2013 - ACS Publications
… that the spatial orientation of the amino group in the THAZ analogues in the binding site differs from those of the tertiary amino groups in N,N-diethyl-1-methylpiperidine-4-carboxamide, …
Number of citations: 60 pubs.acs.org
H Li, JW Sheeran, D Kouvchinov… - The Journal of …, 2021 - ACS Publications
… Flow lithiation followed by the addition to N,N′-dimethyl 1-methylpiperidine-4-carboxamide … Flow lithiation followed by the addition to N,N′-dimethyl 1-methylpiperidine-4-carboxamide …
Number of citations: 1 pubs.acs.org
JT Palmer, C Bryant, DX Wang, DE Davis… - Journal of medicinal …, 2005 - ACS Publications
… Trituration of the white solid residue with 3 × 15 mL acetone and drying under high vacuum gave 1.45 g (51%) of 1-methylpiperidine-4-carboxamide as a white solid. …
Number of citations: 115 pubs.acs.org
M Kaul, L Mark, Y Zhang, AK Parhi, YL Lyu… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
The clinical development of FtsZ-targeting benzamide compounds like PC190723 has been limited by poor drug-like and pharmacokinetic properties. Development of prodrugs of …
Number of citations: 98 journals.asm.org
M Kaul, L Mark, AK Parhi, EJ LaVoie… - Antimicrobial Agents …, 2016 - Am Soc Microbiol
Combination therapy of bacterial infections with synergistic drug partners offers distinct advantages over monotherapy. Among these advantages are (i) a reduction of the drug dose …
Number of citations: 43 journals.asm.org
A Casiraghi, L Suigo, E Valoti, V Straniero - Antibiotics, 2020 - mdpi.com
Binary fission is the most common mode of bacterial cell division and is mediated by a multiprotein complex denominated the divisome. The constriction of the Z-ring splits the mother …
Number of citations: 37 www.mdpi.com

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